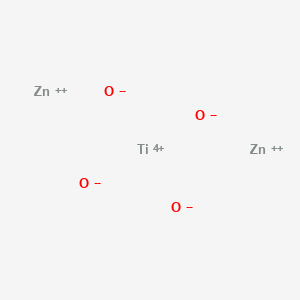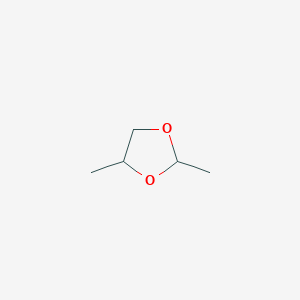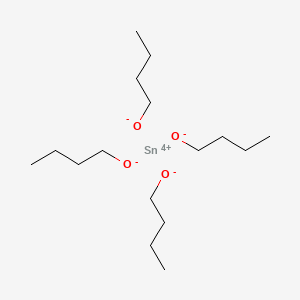
Titanium zinc oxide (TiZn2O4)
Descripción general
Descripción
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Aplicaciones Científicas De Investigación
Photocatalytic Applications
One significant application of materials related to Titanium zinc oxide involves photocatalytic activities, where these materials are used for environmental remediation and solar energy conversion. A study comparing the photocatalytic performance of concrete blocks nano-modified with zinc oxide (ZnO) against those modified with titanium dioxide (TiO2) found that ZnO presented lower efficiency compared to TiO2 in NOx degradation. However, ZnO's application as a photocatalyst in pavement was considered feasible when its market price was substantially lower than that of TiO2, indicating the economic viability of ZnO in certain photocatalytic applications (Bica & Melo, 2020).
Biomedical Applications
In the biomedical field, titanium dioxide (TiO2) and zinc oxide (ZnO) nanomaterials have garnered attention for their semiconductor properties, which are advantageous for several applications, including in vitro cytotoxicity tests for cell viability without toxicity at specific concentrations (Rajendran et al., 2018).
Gas Sensing Properties
Research into tin-doped zinc oxide/titanium oxide nanocomposites has demonstrated their utility in hydrogen gas sensing applications. These nanocomposites, which combine ZnO and TiO2, exhibit enhanced gas sensing properties, indicating potential applications in detecting hydrogen gas concentrations (Benkara et al., 2013).
Green Synthesis and Environmental Impact
The green synthesis of zinc oxide and titanium dioxide nanoparticles has been explored as an environmentally friendly and cost-effective method. This approach utilizes plant extracts for the synthesis process, highlighting the potential for sustainable production of these nanoparticles with applications across various fields (Vijitha & Bhuvaneswari, 2019).
Photovoltaic Applications
The exploration of zinc oxide as a hole-blocking layer in perovskite solar cells has shown promising results, with significant efficiency improvements noted when ZnO is used instead of the classical TiO2 bilayer. This adjustment leads to a reduction in recombination at the interface between the perovskite layer and the contact, underscoring the potential of ZnO in enhancing solar cell efficiency (Hadouchi et al., 2016).
Direcciones Futuras
Titanium zinc oxide has been attracting interest due to its excellent photoelectrochemical properties. It is being explored for use in applications such as dye-sensitized solar cells , and there is ongoing research into improving its efficiency in these applications. The main advantage of TiO2/ZnO hybrid nanostructures over other photocatalysts based on semiconductor materials lies in their ability to form heterojunctions in which the valence and conduction bands of both semiconductors are intercalated .
Propiedades
IUPAC Name |
dizinc;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.2Zn/q4*-2;+4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOLPMOGPIUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923355 | |
| Record name | Zinc orthotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium zinc oxide (TiZn2O4) | |
CAS RN |
12036-69-0 | |
| Record name | Titanium zinc oxide (TiZn2O4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium zinc oxide (TiZn2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc orthotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












